Cas no 80049-85-0 (Suc-Gly-Pro-AMC)

Suc-Gly-Pro-AMC Chemical and Physical Properties
Names and Identifiers
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- 7-(Succinyl-gly-pro)-4-methylcoumarinamide
- SUC-GLY-PRO-AMC
- 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide
- N-succinyl-gly-pro 7-amido-4-*methylcoumarin
- SUCCINYLGLYCYL-L-PROLINE 4-METHYLCOUMARYL-7-AMIDE
- SUC-GLY-PRO-MCA
- CS-0459671
- 80049-85-0
- MFCD00038445
- 4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- HY-145983
- MS-27611
- DA-67830
- Suc-Gly-Pro-AMC
-
- MDL: MFCD00038445
- Inchi: InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1
- InChI Key: NKEPCOOQNLGSLJ-HNNXBMFYSA-N
- SMILES: CC1=CC(OC2=C1C=CC(NC([C@@H]3CCCN3C(CNC(CCC(O)=O)=O)=O)=O)=C2)=O
Computed Properties
- Exact Mass: 429.15400
- Monoisotopic Mass: 429.154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 794
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 142A^2
Experimental Properties
- Density: 1.416
- Boiling Point: 707.1°C at 760 mmHg
- Flash Point: 381.5°C
- Refractive Index: 1.615
- PSA: 146.02000
- LogP: 1.41370
Suc-Gly-Pro-AMC PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-145983-10mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 98.49% | 10mg |
¥2000 | 2024-07-20 | |
MedChemExpress | HY-145983-5mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 98.49% | 5mg |
¥1200 | 2024-07-20 | |
1PlusChem | 1P00G4RQ-50mg |
SUC-GLY-PRO-AMC |
80049-85-0 | 98% | 50mg |
$780.00 | 2024-04-21 | |
A2B Chem LLC | AH51878-50mg |
SUC-GLY-PRO-AMC |
80049-85-0 | 98% | 50mg |
$685.00 | 2024-04-19 | |
1PlusChem | 1P00G4RQ-5mg |
SUC-GLY-PRO-AMC |
80049-85-0 | 98% | 5mg |
$169.00 | 2024-04-21 | |
Ambeed | A1280805-5mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 99% | 5mg |
$377.0 | 2025-02-27 | |
TRC | S224240-10mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 10mg |
$ 435.00 | 2022-06-03 | ||
TRC | S224240-50mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 50mg |
$ 1435.00 | 2022-06-03 | ||
MedChemExpress | HY-145983-50mg |
Suc-Gly-Pro-AMC |
80049-85-0 | 98.49% | 50mg |
¥6500 | 2024-07-20 | |
1PlusChem | 1P00G4RQ-25mg |
SUC-GLY-PRO-AMC |
80049-85-0 | 98% | 25mg |
$494.00 | 2024-04-21 |
Suc-Gly-Pro-AMC Related Literature
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Additional information on Suc-Gly-Pro-AMC
Professional Introduction to Compound with CAS No. 80049-85-0 and Product Name: 7-(Succinyl-gly-pro)-4-methylcoumarinamide
The compound with the CAS number 80049-85-0 and the product name 7-(Succinyl-gly-pro)-4-methylcoumarinamide represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates a succinyl-gly-pro moiety, which is known for its role in modulating biological pathways, and a 4-methylcoumarinamide group, which contributes to its pharmacological properties. Such a combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry.
Recent research in the field of bioactive molecules has highlighted the importance of peptidomimetics in drug design. 7-(Succinyl-gly-pro)-4-methylcoumarinamide exemplifies the growing trend of utilizing peptidomimetic strategies to develop compounds that mimic the biological activity of natural peptides while avoiding their limitations, such as degradation and immunogenicity. The succinyl-gly-pro sequence is particularly noteworthy as it has been shown to enhance the stability and bioavailability of peptide-based drugs. This feature is crucial for developing long-acting therapeutics that can be administered less frequently, thereby improving patient compliance.
In addition to its peptidomimetic properties, the 4-methylcoumarinamide moiety in this compound contributes to its unique pharmacological profile. Coumarin derivatives are well-known for their various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects. The presence of the 4-methyl substituent further enhances these properties by increasing the lipophilicity of the molecule, which can improve its membrane permeability and cellular uptake. This makes 7-(Succinyl-gly-pro)-4-methylcoumarinamide a versatile scaffold for designing novel therapeutic agents.
One of the most exciting applications of this compound is in the field of cancer therapy. Current research suggests that peptidomimetics can be effective in targeting specific cancer-related pathways without affecting normal cellular processes. The succinyl-gly-pro moiety has been identified as a key component in several experimental cancer treatments, where it acts as a competitive inhibitor for binding to target enzymes involved in tumor growth and progression. Preliminary studies have shown promising results in vitro, indicating that 7-(Succinyl-gly-pro)-4-methylcoumarinamide can effectively inhibit the activity of these enzymes, thereby slowing down tumor growth.
Furthermore, the 4-methylcoumarinamide group has been found to possess antioxidant properties, which could be beneficial in combating oxidative stress associated with various diseases, including neurodegenerative disorders. Oxidative stress is known to contribute to cellular damage and dysfunction, leading to conditions such as Alzheimer's disease and Parkinson's disease. By neutralizing free radicals and protecting against oxidative damage, 7-(Succinyl-gly-pro)-4-methylcoumarinamide could potentially serve as a therapeutic agent for these conditions.
The synthesis of 7-(Succinyl-gly-pro)-4-methylcoumarinamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key step involves the coupling of succinyl-gly-pro with 4-methylcoumarinamide using appropriate coupling reagents under mild conditions. This approach minimizes side reactions and maximizes the formation of the desired product. Advances in synthetic methodologies have enabled chemists to optimize these reactions, making it feasible to produce larger quantities of this compound for further research and development.
From a regulatory perspective, compounds like 7-(Succinyl-gly-pro)-4-methylcoumarinamide must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. This includes preclinical studies to assess toxicity and pharmacokinetic properties, followed by clinical trials to evaluate their effectiveness in treating specific diseases. The growing body of research on peptidomimetics provides valuable insights into their potential therapeutic applications and helps guide the development of new drugs that can address unmet medical needs.
The future prospects for 7-(Succinyl-gly-pro)-4-methylcoumarinamide are promising, with ongoing studies exploring its potential in various therapeutic areas. Researchers are investigating its efficacy in treating not only cancer but also inflammatory diseases, infectious disorders, and neurological conditions. The ability of this compound to modulate biological pathways while maintaining stability makes it an attractive candidate for drug development. As our understanding of molecular mechanisms continues to evolve, so too will our ability to design compounds like 7-(Succinyl-gly-pro)-4-methylcoumarinamide that can effectively target disease-causing pathways.
In conclusion,7-(Succinyl-gly-pro)-4-methylcoumarinamide, with its unique structural features and multifaceted pharmacological properties, represents a significant advancement in pharmaceutical chemistry. Its potential applications in treating cancer、oxidative stress-related diseases、and other disorders make it a valuable compound for further research and development。With continued advancements in synthetic methodologies、biological understanding、and regulatory frameworks,this compound holds great promise for improving human health outcomes。
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